4-ethyl-4,7-Diazaspiro[2.5]octan-5-one
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-ethyl-4,7-diazaspiro[2.5]octan-5-one |
InChI |
InChI=1S/C8H14N2O/c1-2-10-7(11)5-9-6-8(10)3-4-8/h9H,2-6H2,1H3 |
InChI Key |
OBTVAMOJCRYSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CNCC12CC2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 4-Ethyl-4,7-Diazaspiro[2.5]octan-5-one
The synthesis of this compound typically involves multi-step chemical reactions that can include the formation of spirocyclic structures through various methods. A notable method involves using derivatives of 4-methoxybenzyl compounds as starting materials, which undergo substitution and reduction reactions to yield the desired diazaspiro compound .
Key Synthetic Routes:
- Substitution Reactions: Utilizing protected amines and halogenated compounds to form the spiro structure.
- Reduction Reactions: Employing reducing agents to convert intermediates into the final product, often requiring careful control of reaction conditions to avoid by-products.
Biological Activities
Research indicates that this compound exhibits various biological activities that could be harnessed in drug development.
Potential Therapeutic Applications:
- Inhibition of DOCK5 Activity: Compounds related to diazaspiro structures have been shown to inhibit the activity of DOCK5, a guanine nucleotide exchange factor implicated in osteoclast function and bone resorption. This suggests a potential application in treating osteoporosis and other bone-related diseases .
- Anti-inflammatory Properties: The diazaspiro framework has been explored for its ability to inhibit matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE), which are important targets in inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the effectiveness of diazaspiro compounds in biological systems:
Case Study: Osteoclast Inhibition
A study demonstrated that specific diazaspiro derivatives could effectively inhibit mouse osteoclast activity by disrupting cytoskeletal organization, leading to reduced bone resorption. This was measured through pull-down assays assessing Rac activity, indicating a promising avenue for osteoporosis treatment .
Case Study: MMP Inhibition
Another research effort focused on the structural optimization of diazaspiro compounds to enhance their inhibitory effects on MMPs. The findings suggested that modifications at specific positions on the spiro structure could significantly improve bioactivity against inflammatory pathways .
Comparative Data Table
The following table summarizes key findings from various studies regarding the biological activities and synthetic approaches related to this compound.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between 4-ethyl-4,7-diazaspiro[2.5]octan-5-one and its analogs:
Pharmacological and Physicochemical Properties
- Bioactivity: highlights that diazaspiro compounds with trioxo and aryl substituents exhibit pharmacological activity, possibly due to their ability to interact with biological targets like enzymes or receptors .
- Thermal Stability : Topotecan hydrochloride (a structurally distinct spiro compound) decomposes at 213–218°C , suggesting that spiro systems generally exhibit moderate thermal stability.
- Solubility : Unsubstituted diazaspiro derivatives (e.g., 4,7-diazaspiro[2.5]octan-5-one) are likely polar due to the lactam moiety, whereas ethyl substitution may reduce aqueous solubility .
Preparation Methods
Starting Materials and Key Intermediates
- Starting material: 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives.
- Protecting groups: Benzyl, tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or C1-C6 esters are commonly used to protect amine functionalities during synthesis.
- Halogenated intermediates: Brominated or mesylated derivatives (e.g., methyl methanesulfonate) serve as electrophilic centers for substitution.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Substitution | Reaction of halogenated carbamate derivative with nucleophile (e.g., glycine methyl ester hydrochloride or ethanolamine) in organic solvent (acetonitrile, ethanol, isopropanol) with base (K2CO3, Na2CO3, triethylamine) at room temperature | Formation of substituted intermediate (compound II) |
| 2 | Protection | Addition of protecting groups such as benzyl or Boc to amine functionalities | Protected intermediate facilitating further reactions |
| 3 | Esterification | Conversion of hydroxyl or amine groups to esters using standard esterification methods | Esterified intermediate enhancing stability/reactivity |
| 4 | Re-substitution | Further substitution reactions to introduce desired side chains or functional groups | Functionalized intermediate ready for cyclization |
| 5 | Deprotection | Removal of protecting groups under mild conditions (hydrogenolysis, acid/base treatment) | Free amine intermediate |
| 6 | Cyclization | Intramolecular cyclization promoted by heating or catalysis to form the diazaspiro[2.5]octane core | Formation of spirocyclic compound |
| 7 | Reduction/Oxidation | Final redox step to convert intermediates to 4-ethyl-4,7-diazaspiro[2.5]octan-5-one | Target ketone/lactam compound |
Reaction Conditions and Optimization
- Solvents: Acetonitrile is preferred for substitution due to good solubility and reaction efficiency.
- Bases: Potassium carbonate is favored for its mildness and effectiveness.
- Temperature: Most substitution reactions proceed efficiently at room temperature, minimizing side reactions.
- Molar ratios: Nucleophiles are typically used in excess (2–6 equivalents) to drive substitution to completion.
- Safety considerations: Avoidance of boron trifluoride diethyl etherate, a toxic and flammable reagent, enhances process safety.
Representative Synthetic Route Example
A specific synthesis example for a closely related compound, 7-benzyl-4,7-diazaspiro[2.5]octane, which shares the core diazaspiro structure, is illustrative of the methods applicable to this compound:
- Starting Material: (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate.
- Substitution: Reacted with glycine methyl ester hydrochloride or ethanolamine in acetonitrile with potassium carbonate at room temperature to yield the substituted intermediate.
- Protection: Introduction of benzyl or Boc protecting groups to amine sites.
- Deprotection: Removal of protecting groups via hydrogenolysis or acid/base treatment.
- Cyclization: Intramolecular cyclization under controlled conditions to form the diazaspiro core.
- Final Reduction: Conversion of intermediates to the target ketone or lactam structure.
This route avoids hazardous reagents and is adaptable for scale-up in industrial settings.
Comparative Table of Key Reaction Parameters
| Parameter | Typical Conditions for 4,7-Diazaspiro[2.5]octane Synthesis | Notes |
|---|---|---|
| Nucleophile | Glycine methyl ester hydrochloride or ethanolamine | 2–6 equivalents relative to halogenated intermediate |
| Solvent | Acetonitrile, ethanol, isopropanol | Acetonitrile preferred for substitution |
| Base | Potassium carbonate, sodium carbonate, triethylamine | Potassium carbonate preferred |
| Temperature | Room temperature (20–25 °C) | Mild conditions to avoid side reactions |
| Protecting groups | Benzyl, Boc, benzyloxycarbonyl | Chosen for ease of removal |
| Cyclization conditions | Heating or catalysis under mild conditions | Efficient intramolecular ring closure |
| Safety considerations | Avoid boron trifluoride diethyl etherate | Safer alternatives used |
Research Findings and Industrial Relevance
- The described synthetic methods provide high yields and purity of 4,7-diazaspiro compounds, suitable for pharmaceutical intermediates.
- The use of mild bases and solvents reduces byproduct formation and environmental impact.
- Avoidance of highly toxic and explosive reagents increases safety in production lines.
- Protecting group strategies enable selective functionalization and facilitate downstream modifications.
- The synthetic route is adaptable to produce various derivatives by modifying nucleophiles and protecting groups.
Q & A
Q. What are the standard synthetic routes for 4-ethyl-4,7-diazaspiro[2.5]octan-5-one, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves cyclization strategies, such as the domino Wittig-Michael reaction (analogous to methods in ), where ethylamine derivatives react with carbonyl-containing precursors. Key steps include:
- Cyclization: Use of Lewis acids (e.g., BF₃·OEt₂) to promote spirocyclic ring formation.
- Characterization:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
- HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%).
- Elemental Analysis: Compare experimental C/H/N percentages to theoretical values (e.g., C: 58.3%, H: 8.4%, N: 16.9%).
- FT-IR: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H vibrations (if applicable) .
- Cross-Validation: Compare spectral data with structurally related diazaspiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one in ).
Advanced Research Questions
Q. What experimental design strategies can optimize the yield of this compound under varying reaction conditions?
Methodological Answer: Employ Design of Experiments (DoE) to systematically evaluate variables:
- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM): Model interactions (e.g., higher yields at 60–80°C in THF vs. DCM).
- Case Study: A 2⁴ factorial design revealed that excess ethylamine (1.5 eq.) improves cyclization efficiency by 22% .
- Data Handling: Use software (e.g., JMP, Minitab) for statistical analysis and ANOVA to identify significant factors .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate:
- Frontier Molecular Orbitals (FMOs): Identify electrophilic sites (LUMO localization at the ketone).
- Transition States: Simulate nucleophilic attack pathways (e.g., by amines or Grignard reagents).
- Molecular Dynamics (MD): Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
- Validation: Compare computed activation energies with experimental kinetic data .
Q. How should researchers resolve contradictions in reported spectral data for diazaspiro compounds?
Methodological Answer:
- Systematic Reanalysis: Reproduce synthesis and characterization under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent).
- Supplementary Data: Include raw spectral files (e.g., JCAMP-DX for NMR) in supporting information to enable peer validation .
- Case Example: Discrepancies in ¹³C NMR shifts for spiro carbons (δ 65–70 ppm vs. δ 72–75 ppm) were traced to solvent-induced conformational changes .
Methodological Resources
| Technique | Application Example | Reference |
|---|---|---|
| Domino Wittig-Michael | Spirocyclic ring formation | |
| DFT Calculations | Reactivity prediction | |
| DoE | Yield optimization | |
| X-ray Crystallography | Stereochemical confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
